2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrimido[5,4-b]indole core substituted with a 3,5-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The molecular weight is 498.6 g/mol, with a calculated topological polar surface area (TPSA) of 112 Ų, suggesting moderate solubility and membrane permeability . Key structural elements include:
- Pyrimidoindole core: A fused bicyclic system that may facilitate π-π stacking interactions with biological targets.
- Sulfanyl bridge: Enhances metabolic stability compared to oxygen or amine linkages.
- 2-ethoxyphenyl acetamide: The ethoxy group at the ortho position may hinder rotational freedom, affecting conformational stability.
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-4-35-23-12-8-7-11-22(23)29-24(33)16-36-28-31-25-20-9-5-6-10-21(20)30-26(25)27(34)32(28)19-14-17(2)13-18(3)15-19/h5-15,30H,4,16H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMDVMHWUBIVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core. This can be achieved through a cyclization reaction between an appropriate indole derivative and a pyrimidine precursor under acidic or basic conditions.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group at the 2-position of the pyrimidoindole core. This can be accomplished through a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Acetamide Group: The final step involves the attachment of the acetamide group to the sulfanyl-substituted pyrimidoindole core. This can be achieved through an acylation reaction using an appropriate acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to target specific biological pathways, making it a candidate for the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure may also make it suitable for use in sensors or other advanced technologies.
Mechanism of Action
The mechanism of action of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is not well understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to interact with multiple targets, potentially leading to a range of biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical differences between the target compound and analogous molecules from the literature:
Key Observations:
Core Heterocycle Differences: The pyrimidoindole core in the target compound (TPSA = 112 Ų) is more rigid and planar than the tetrahydrofuran in compound 3 (TPSA = ~85 Ų), favoring interactions with flat binding pockets (e.g., kinase ATP sites) . In contrast, compound 13a’s cyano-hydrazinylidene system enables metal coordination, which is absent in the target compound .
Compound 13a’s 4-methylphenyl group enhances lipophilicity (logP ~2.5) compared to the target’s 3,5-dimethylphenyl (logP ~5.8), suggesting divergent pharmacokinetic profiles .
Pharmacological Implications :
- The target compound’s higher molecular weight (498.6 vs. 299.34 for compound 3) may improve target affinity but reduce blood-brain barrier penetration .
- Compound o’s peptide-like structure (TPSA > 200 Ų) is likely restricted to extracellular targets, whereas the target compound’s intermediate TPSA allows broader tissue distribution .
Synthetic Accessibility :
- The target compound’s synthesis (via coupling of pyrimidoindole intermediates) is more complex than compound 3’s straightforward acetylation route .
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines features of pyrimidine and indole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 469.6 g/mol. The structure includes a pyrimido[5,4-b]indole core linked to a sulfanyl group and an N-(2-ethoxyphenyl)acetamide moiety. This arrangement contributes to its reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds within the pyrimidoindole class exhibit significant anticancer activity. For instance, studies have shown that similar pyrimidoindole derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific interaction of our compound with cellular pathways remains to be fully elucidated but may involve the modulation of key signaling pathways such as MAPK and PI3K/Akt.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both bacterial and fungal strains. The presence of the sulfanyl group is hypothesized to enhance its antimicrobial efficacy by facilitating interactions with microbial enzymes or membranes.
The exact mechanisms through which 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide exerts its biological effects are still under investigation. However, it is believed that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial survival.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it may lead to programmed cell death.
- Modulation of Signaling Pathways : It could affect various signaling cascades that are critical for cell survival and proliferation.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that similar compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies typically assess cell viability using MTT assays and evaluate apoptosis through flow cytometry.
- Animal Models : Animal studies have indicated potential efficacy in reducing tumor size in xenograft models when administered at specific dosages. Observations include reduced proliferation markers and increased apoptosis in treated tumors.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
